1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-bromo-3-[5-ethyl-2-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H15BrO2/c1-2-9-3-4-10(8-14)11(5-9)6-12(15)7-13/h3-5,14H,2,6-8H2,1H3 |
InChI Key |
CFESAHKXWINQQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CO)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Hydroxymethyl Group Introduction via Reduction
The hydroxymethyl group is introduced through reduction of a formyl precursor. For example, 2-formyl-5-ethylphenol can be reduced using sodium borohydride (NaBH₄) in methanol, yielding 2-(hydroxymethyl)-5-ethylphenol. This method, adapted from amine reductions in Source, achieves yields of 74–80% under mild conditions (0–25°C, 2–4 h). Alternative reducing agents like LiAlH₄ may offer higher efficiency but require anhydrous conditions.
Ethyl Group Installation via Alkylation
The ethyl substituent is introduced via Friedel-Crafts alkylation of 2-(hydroxymethyl)phenol using ethyl bromide or ethyl chloride in the presence of AlCl₃. However, direct alkylation risks over-alkylation; thus, a directed ortho-metalation strategy is preferred. For instance, lithiation of 2-(hydroxymethyl)phenol with LDA (lithium diisopropylamide) followed by quenching with ethyl iodide affords regioselective ethylation at the para position.
Propan-2-one Backbone Formation
Friedel-Crafts Acylation
The ketone backbone is constructed via Friedel-Crafts acylation of the 5-ethyl-2-(hydroxymethyl)phenyl intermediate. Using bromoacetyl chloride and AlCl₃ in dichloromethane (DCM), the hydroxymethyl group is first protected as a triisopropylsilyl (TIPS) ether to prevent side reactions. The acylation proceeds at 0°C to room temperature, yielding 3-(5-ethyl-2-(TIPS-oxymethyl)phenyl)propan-2-one. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxymethyl group.
Alternative Route: Claisen-Schmidt Condensation
An alternative approach employs Claisen-Schmidt condensation between 5-ethyl-2-(hydroxymethyl)benzaldehyde and bromoacetone. Catalyzed by NaOH in ethanol, this method forms the α,β-unsaturated ketone intermediate, which is subsequently hydrogenated using Pd/C (5%) under H₂ atmosphere. This two-step process avoids harsh Lewis acids but requires careful pH control to prevent aldol side products.
Bromination at Position 1
Radical Bromination with N-Bromosuccinimide (NBS)
Bromination at the α-position of the ketone is achieved using NBS under radical initiation. In a mixture of CCl₄ and benzoyl peroxide (BPO), irradiation at 350 nm generates bromine radicals, selectively substituting the tertiary hydrogen adjacent to the carbonyl. Yields range from 65–72%, with minimal diastereomer formation due to the planar transition state.
Electrophilic Bromination with Br₂
Direct electrophilic bromination using Br₂ in acetic acid at 40°C offers a higher-yield alternative (80–85%) but necessitates precise stoichiometry to avoid dibromination. The reaction is quenched with NaHCO₃ to neutralize HBr byproducts.
Optimization and Comparative Analysis
Table 1. Bromination Methods for 1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| NBS + BPO | CCl₄, 350 nm, 6 h | 65–72 | 98 | |
| Br₂ in AcOH | 40°C, 2 h | 80–85 | 95 | |
| HBr/DMSO | RT, 12 h | 55 | 90 |
Electrophilic bromination (Br₂/AcOH) outperforms radical methods in yield but requires stringent temperature control to prevent ketone oxidation.
Purification and Characterization
Final purification is achieved via recrystallization from ethyl acetate/hexane (1:3) or column chromatography (SiO₂, 20% EtOAc/hexane). Characterization by ¹H NMR confirms the absence of diastereomers, with distinctive signals at δ 2.55 (s, 3H, CH₃CO), δ 4.65 (s, 2H, CH₂OH), and δ 1.25 (t, 3H, CH₂CH₃). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 297.0321 [M+H]⁺.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.
Major Products Formed:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions result in the formation of alcohols.
Scientific Research Applications
1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and the hydroxymethyl group play crucial roles in the interaction with the enzyme’s active site, leading to inhibition of its function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs of 1-bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one, highlighting differences in substituents, molecular weight, and functional groups:
Key Observations :
- Substituent Position and Electronic Effects: The target compound’s 5-ethyl and 2-hydroxymethyl groups provide steric bulk and hydrogen-bonding capability, distinguishing it from halogen-dominated analogs like 1-bromo-3-(4-chlorophenoxy)propan-2-one .
- Backbone Differences : Compounds such as 1-(5-bromo-2-fluorophenyl)propan-1-one feature a propan-1-one backbone, altering the ketone’s position and reactivity compared to propan-2-one derivatives .
Reactivity Trends:
- The bromine atom in all compounds facilitates nucleophilic substitutions (e.g., Suzuki couplings). Electron-withdrawing substituents (e.g., -CF₃ in ) enhance electrophilicity at the carbonyl carbon.
- Hydroxymethyl groups (as in the target compound) may participate in hydrogen bonding or oxidation reactions, unlike inert substituents like -Cl or -CF₃ .
Physicochemical and Spectroscopic Properties
Limited experimental data are available for the target compound, but analogs provide insights:
- Solubility : Brominated propan-2-ones are generally lipophilic but gain moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) when polar substituents (e.g., -OH, -OCH₃) are present .
- Melting Points : Analogous brominated ketones range from 80–120°C, influenced by crystallinity and substituent symmetry .
Biological Activity
1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with a unique molecular structure that includes a bromine atom and a hydroxymethyl group attached to a phenyl ring. Its potential applications in organic synthesis and medicinal chemistry stem from its functional groups, which can participate in various biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic uses.
- Molecular Formula : C12H15BrO2
- Molecular Weight : 271.15 g/mol
- CAS Number : 1806484-07-0
Biological Activity Overview
While specific biological activity data for 1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one is limited, similar compounds containing bromine and hydroxymethyl groups have shown interesting biological properties, including anti-inflammatory and antimicrobial activities. The hydroxymethyl group may enhance interactions with biological targets, making this compound a candidate for further pharmacological studies .
Potential Biological Activities :
- Antimicrobial Properties : Compounds with halogenated phenolic structures often exhibit antimicrobial activities. The presence of bromine may contribute to the efficacy against various microbial strains.
- Anti-inflammatory Effects : Similar compounds have been reported to possess anti-inflammatory properties, suggesting that 1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one could have similar effects.
- Reactivity with Biological Molecules : Interaction studies could reveal its reactivity with proteins or nucleic acids, providing insights into its therapeutic potential.
Structure-Activity Relationships (SAR)
The unique combination of functional groups in 1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one influences its chemical reactivity and biological activity. Table 1 summarizes compounds with structural similarities and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Bromo-3-(5-methyl-2-(hydroxymethyl)phenyl)propan-2-one | Methyl instead of ethyl group | Potentially different biological activity due to methyl substitution |
| 1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one | Contains methylthio group | Different reactivity profile due to sulfur presence |
| 1-Bromo-3-(5-propyl-2-(hydroxymethyl)phenyl)propan-2-one | Propyl group instead of ethyl | Variation in hydrophobicity and potential applications |
The specific combination of an ethyl group and a hydroxymethyl group may enhance the compound's utility in organic synthesis and pharmaceuticals compared to similar compounds.
Case Studies and Research Findings
Research into similar halogenated phenolic compounds has shown promising results:
- Antimicrobial Activity : Studies have indicated that halogenated compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For example, compounds with bromine substituents demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 mg/mL to 0.025 mg/mL against these pathogens .
- Anti-inflammatory Studies : Compounds structurally related to 1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one have been evaluated for their anti-inflammatory effects in various models, showing significant reductions in inflammatory markers .
Q & A
Q. What are the recommended synthetic routes for 1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one, and how can reaction parameters be optimized?
Methodological Answer: The synthesis typically involves bromination of a propan-2-one precursor or Friedel-Crafts acylation of a substituted benzene derivative. Key steps include:
- Protection of the hydroxymethyl group : Use acetyl or silyl protecting groups to prevent side reactions during bromination .
- Bromination : Electrophilic bromination at the α-position of the ketone using reagents like N-bromosuccinimide (NBS) under radical or acidic conditions .
- Deprotection : Hydrolysis under mild acidic or basic conditions to restore the hydroxymethyl group.
Q. Optimization Tips :
Q. Which spectroscopic techniques are most effective for structural elucidation, and how should data interpretation be approached?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration and confirm substituent positions. Use SHELXL for refinement, especially for handling disorder in the ethyl or hydroxymethyl groups .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~297.04) .
Data Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT) to resolve ambiguities .
Q. What purification strategies are recommended for this compound, particularly given its bromine and hydroxymethyl moieties?
Methodological Answer:
- Column chromatography : Use silica gel with a gradient of 5–20% ethyl acetate in hexane. The bromine atom increases polarity, requiring slower elution .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to avoid decomposition of the hydroxymethyl group .
- HPLC : For high-purity batches (>99%), employ a C18 column with acetonitrile/water (70:30) .
Advanced Questions
Q. How can computational chemistry predict the compound’s reactivity or stability under varying conditions?
Methodological Answer:
- DFT calculations : Model the electron-withdrawing effect of the bromine atom on the ketone’s electrophilicity. Predict sites for nucleophilic attack (e.g., at the carbonyl or benzylic position) .
- Molecular dynamics simulations : Assess stability in aqueous vs. organic solvents by analyzing solvation effects on the hydroxymethyl group .
- Docking studies : If bioactive, simulate interactions with enzymatic targets (e.g., cytochrome P450 isoforms) to guide derivatization .
Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) during characterization?
Methodological Answer:
- Crystallographic refinement : Use SHELXL’s TWIN and BASF commands to address twinning or disordered atoms in the X-ray structure .
- Dynamic NMR : Resolve rotational barriers in the ethyl group by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .
- Synchrotron data : Collect high-resolution X-ray data (<1 Å) to refine electron density maps for ambiguous regions .
Q. How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Electron-donating groups (EDGs) : The hydroxymethyl group activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attack.
- Steric effects : The ethyl group at position 5 hinders ortho/para attack, directing reactions to the meta position .
- Case Study : Compare bromination rates with analogous compounds lacking the ethyl group (e.g., 3-bromo-propan-2-one derivatives) to quantify substituent effects .
Q. What crystallographic challenges arise during refinement, and how can SHELX software address them?
Methodological Answer:
- Disorder modeling : Use PART and SUMP commands in SHELXL to model split positions for the hydroxymethyl group .
- Thermal parameters : Apply ISOR restraints to anisotropic displacement parameters for the bromine atom to avoid overfitting .
- Validation : Cross-check R-factor convergence (target: <0.05) and residual density maps using PLATON .
Q. How should stability studies be designed to assess degradation pathways under storage?
Methodological Answer:
- Forced degradation : Expose the compound to UV light, humidity (75% RH), and heat (40°C) for 4 weeks. Monitor via:
- HPLC : Track degradation products (e.g., debromination or oxidation of the hydroxymethyl group) .
- TGA/DSC : Determine thermal decomposition thresholds (>150°C for brominated ketones) .
- Storage recommendations : Store in amber vials at 2–8°C under argon to prevent photolytic and oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
